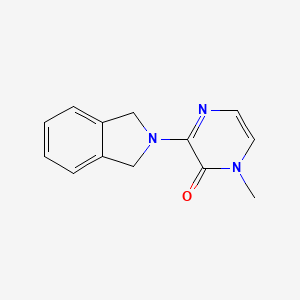

3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one

描述

3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an isoindoline moiety attached to a pyrazinone ring, which contributes to its distinctive properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one typically involves the reaction of isoindoline derivatives with pyrazinone precursors under specific conditions. One common method includes the use of isoindoline-2-carboxylic acid, which is reacted with methylpyrazinone in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyrazinone ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

科学研究应用

Medicinal Chemistry

Therapeutic Potential:

Research indicates that 3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one may act as an antagonist for the mt2 subtype of melatonin receptors. This suggests its potential use in developing treatments for sleep disorders and other conditions influenced by melatonin signaling.

Drug Development:

The compound is being investigated for its role in synthesizing novel therapeutic agents targeting specific enzymes or receptors. Its unique structure allows it to serve as a building block in drug design, particularly for compounds aimed at treating neurological disorders.

Biological Research

Binding Affinity Studies:

Studies have shown that isoindoline derivatives exhibit high binding affinities towards various biological targets. The exploration of these interactions can lead to the development of new diagnostic tools or therapeutic agents.

Anticancer Activity:

Recent investigations into related compounds have demonstrated significant anticancer properties. For instance, derivatives of isoindoline have been evaluated for their efficacy against human tumor cell lines, indicating that this compound could possess similar properties .

Material Science

Polymer Development:

The compound's chemical properties may facilitate its use in creating new materials with unique characteristics. Its potential as a ligand in coordination chemistry opens avenues for developing specialized polymers or catalysts.

Synthesis and Production

Synthetic Routes:

The synthesis of this compound typically involves the reaction of isoindoline derivatives with pyrazinone precursors under controlled conditions. Common methods include the use of coupling agents like EDCI and bases such as triethylamine in organic solvents like dichloromethane.

Case Study 1: Anticancer Screening

In a study conducted by the National Cancer Institute, compounds related to this compound were screened against a panel of cancer cell lines. The results indicated promising growth inhibition rates, suggesting potential therapeutic applications in oncology .

Case Study 2: Neuropharmacology

Research focusing on the neuropharmacological effects of isoindoline derivatives has highlighted their ability to modulate neurotransmitter systems. This opens up possibilities for developing treatments for neurodegenerative diseases where melatonin receptor modulation is beneficial.

作用机制

The mechanism of action of 3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, preventing their normal function and thereby affecting metabolic pathways .

相似化合物的比较

Similar Compounds

- 2-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one

- 3-(isoindolin-2-yl)-1-ethylpyrazin-2(1H)-one

- 3-(isoindolin-2-yl)-1-methylpyridin-2(1H)-one

Uniqueness

3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one is unique due to its specific combination of the isoindoline and pyrazinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its significance in scientific research .

生物活性

The compound 3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one is a member of the pyrazinone family, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that yield the isoindoline and pyrazinone moieties. The general synthetic route includes the reaction of isoindoline derivatives with methylated pyrazine intermediates under controlled conditions to ensure high yields and purity.

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing promising cytotoxic effects. In a study involving isoindole derivatives, compounds demonstrated IC50 values ranging from 1.84 µM to 3.31 µM against MCF-7 and HCT-116 cancer cells, suggesting strong pro-apoptotic activity mediated by oxidative stress mechanisms .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Specifically, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer progression. Certain derivatives exhibited greater inhibition of COX-2 compared to COX-1, indicating selectivity that could be beneficial in therapeutic applications .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been assessed for antimicrobial activity. Similar compounds have been reported to possess antibacterial properties against strains like Staphylococcus aureus, with varying degrees of inhibition observed depending on the structural modifications made to the isoindoline framework .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased reactive oxygen species (ROS) levels and mitochondrial dysfunction .

- Enzyme Interaction : Binding studies suggest that the compound interacts with specific active sites on enzymes like COX, potentially altering their conformation and inhibiting their activity .

- Radical Scavenging : Some derivatives exhibit antioxidant properties that may protect cells from oxidative damage while also enhancing their anticancer effects by modulating cellular signaling pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

常见问题

Q. What are the critical reaction conditions for synthesizing 3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one, and how do they influence yield and purity?

Basic Research Focus

The synthesis of pyrazinone derivatives typically involves multi-step reactions, including cyclization, substitution, and coupling steps. Key factors include:

- Temperature : Elevated temperatures (80–120°C) are often required for cyclization, as seen in analogous pyrazinone syntheses .

- Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing intermediates, while dichloromethane may be used for acid-sensitive steps .

- Catalysts : Palladium catalysts (e.g., Pd/C) or copper iodide are critical for cross-coupling reactions involving isoindoline substituents .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/dioxane ensures high purity (>95%) .

Q. Which advanced spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

Basic Research Focus

- NMR Spectroscopy : H and C NMR can resolve the pyrazinone core and isoindoline substituents. For example, the methyl group at N1 typically appears as a singlet near δ 3.2 ppm, while isoindoline protons resonate between δ 7.0–7.5 ppm .

- X-ray Crystallography : Resolves stereochemistry and confirms the Z/E configuration of substituents. A related compound, (2Z)-3-(4-toluidino)but-2-en-1-one, was structurally validated using this method .

- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation, critical for distinguishing regioisomers .

Q. How can computational methods predict the reactivity and biological interactions of this compound?

Advanced Research Focus

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyrazinones, the carbonyl oxygen is a key reactive site .

- Molecular Docking : Software like MOE (Molecular Operating Environment) models interactions with biological targets (e.g., enzymes or receptors). Triazolopyrimidine analogs have shown affinity for kinase targets using this approach .

- MD Simulations : Assess stability in solvent environments, crucial for pharmacokinetic profiling .

Q. What strategies resolve contradictions in reported biological activity data for pyrazinone derivatives?

Advanced Research Focus

Discrepancies often arise from:

- Purity Variability : Impurities >2% can skew bioassay results. HPLC with UV detection (λ = 254 nm) ensures ≥98% purity .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration) affect IC values. Standardized protocols (e.g., NIH/ISO guidelines) are recommended .

- Metabolic Stability : Liver microsome assays (human vs. rodent) explain species-specific activity .

Q. How does the electronic nature of the isoindolin-2-yl substituent influence the compound’s chemical reactivity?

Advanced Research Focus

- Electron-Donating Effects : The isoindoline ring’s aromatic system donates electron density to the pyrazinone core, reducing its electrophilicity. This was observed in related compounds via Hammett σ values .

- Steric Hindrance : Bulky substituents at the 3-position hinder nucleophilic attacks on the pyrazinone ring, as shown in comparative kinetic studies .

- Hydrogen Bonding : The NH group in isoindoline participates in intermolecular H-bonding, affecting solubility and crystallinity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Focus

- Reaction Scalability : Microwave-assisted synthesis (e.g., 150°C, 300 W) improves yield but requires specialized equipment .

- Purification Bottlenecks : Chromatography is impractical at >10 g scales. Alternatives include crystallization (ethanol/water) or pH-dependent extraction .

- Byproduct Formation : Isoindoline dimerization can occur at high concentrations. Dilute conditions (0.1–0.5 M) mitigate this .

Q. How can researchers validate the stability of this compound under physiological conditions?

Advanced Research Focus

- pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. Pyrazinones are typically stable at pH 4–7 but hydrolyze under strongly acidic/basic conditions .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation. Amber glassware and antioxidants (e.g., BHT) are recommended for storage .

- Thermal Stability : TGA/DSC analysis determines decomposition temperatures (>200°C for most pyrazinones) .

属性

IUPAC Name |

3-(1,3-dihydroisoindol-2-yl)-1-methylpyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-15-7-6-14-12(13(15)17)16-8-10-4-2-3-5-11(10)9-16/h2-7H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYWUPXYJWOGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)N2CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。